N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-20(2)12-6-7-17-11(19-12)8-18-14(21)13-9(15)4-3-5-10(13)16/h3-7H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUXRCIFOYPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 4-(dimethylamino)pyrimidine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine or sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide has shown promise in various biological assays, particularly in cancer research and antimicrobial studies. Its mechanisms of action include:
- Inhibition of Cancer Cell Proliferation : Studies have indicated that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary data suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the pyrimidine and benzamide portions can significantly influence its biological activity.
Key Findings from SAR Studies:
- Dimethylamino Substitution : The presence of the dimethylamino group has been linked to enhanced interaction with target proteins, increasing potency.
- Fluorination : The introduction of fluorine atoms at specific positions on the benzene ring improves lipophilicity and cellular uptake.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Lung Cancer Cell Lines (A549) : In vitro studies demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity through apoptosis.
- Breast Cancer Cell Lines (MCF7) : The compound exhibited an IC50 value of 12.5 µM, primarily inducing cell cycle arrest at the G1 phase.
- Antimicrobial Activity : In preliminary tests against Staphylococcus aureus, the compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Pharmacokinetics and Toxicology
Initial pharmacokinetic assessments suggest favorable absorption characteristics; however, comprehensive toxicological evaluations are necessary to ascertain safety profiles for in vivo applications.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Compounds:
- (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) Structural Features: Dichlorobenzamide, hydroxypropan-2-ylamino-pyrimidine, pyridine linker. Activity: EGFR inhibitor with T790M resistance mutation selectivity. Comparison: Replacing the dichlorobenzamide in Compound 1 with 2,6-difluorobenzamide in the target compound may enhance metabolic stability due to fluorine’s electronegativity. The dimethylamino group on pyrimidine (target) versus hydroxypropan-2-ylamino (Compound 1) could alter kinase binding kinetics.
- 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2) Structural Features: 4-hydroxypiperidine-substituted pyrimidine, dichlorobenzamide. Activity: Broader kinase inhibition profile.
Table 1: Kinase Inhibitor Analogues
Difluorobenzamide Derivatives in Agrochemicals
Key Compounds:
- Flucycloxuron Structure: N-(((4-(((((4-chlorophenyl)cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide. Use: Insect growth regulator (chitin synthesis inhibitor). Comparison: The target compound replaces flucycloxuron’s cyclopropylmethylene-phenoxy group with a dimethylaminopyrimidine-methyl moiety. This structural shift likely redirects activity from insecticidal to kinase-targeted roles, emphasizing scaffold-driven application divergence.
- Flufenoxuron Structure: N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide. Use: Acaricide/insecticide. Comparison: Flufenoxuron’s trifluoromethyl-phenoxy group enhances lipophilicity, favoring cuticle penetration in arthropods. The target compound’s pyrimidine group may instead facilitate hydrogen bonding in protein active sites.
Table 2: Agrochemical Analogues
Miscellaneous Structural Analogues
- (R)- and (S)-N-[(...)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compounds m, n, o) : Peptide-like structures with piperidine and phenoxy groups. These differ significantly from the target compound, underscoring the diversity of benzamide applications in protease inhibition versus kinase/pesticide roles.
- N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide : Thiazole and sulfonyl groups suggest antimicrobial or anticancer activity, contrasting with the target’s pyrimidine focus.
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Pyrimidine Ring: Contains a dimethylamino group that enhances solubility and biological activity.
- Benzamide Structure: The difluoro substitution on the benzene ring increases potency against specific biological targets.
The compound primarily functions as an inhibitor of various protein kinases, which are crucial in regulating cell growth and proliferation. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in the cell cycle regulation. The inhibition of these kinases leads to reduced cell proliferation, making it a candidate for cancer treatment.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies: The compound was tested on acute myeloid leukemia (AML) cell lines, showing significant apoptosis induction at concentrations as low as 0.25 μM .
Enzyme Inhibition
The compound's effectiveness as a kinase inhibitor has been evaluated through various assays:
| Target Kinase | IC50 (nM) | Effect |
|---|---|---|
| CDK4 | 150 | Significant inhibition |
| CDK6 | 120 | Significant inhibition |
| RET Kinase | 200 | Moderate inhibition |
These results indicate that the compound has a favorable profile for targeting key enzymes involved in tumorigenesis .
Case Studies and Research Findings
- In Vivo Studies:
- Mechanistic Insights:
- Comparative Studies:
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,6-difluorobenzamide?
Answer:
The synthesis typically involves coupling a pyrimidine derivative with a difluorobenzamide precursor. Key steps include:
- Amide bond formation : React 2,6-difluorobenzoyl chloride with a pyrimidinylmethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous THF or DCM) .
- Functionalization of pyrimidine : Introduce the dimethylamino group via nucleophilic substitution or reductive amination on a pre-synthesized 4-chloropyrimidine intermediate .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Validation : Confirm structure via / NMR, high-resolution mass spectrometry (HRMS), and IR to verify functional groups .
Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : Validate C, H, N, and F content against theoretical values .
Advanced: How can researchers investigate the biological activity of this compound, particularly its interaction with cellular targets?
Answer:
- Receptor binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to study affinity for targets like G-protein-coupled receptors (GPCRs) or kinases. For example, structural analogs (e.g., Relugolix in ) target GnRH receptors via competitive antagonism .
- Enzyme inhibition studies : Conduct kinetic assays (e.g., fluorescence-based) to measure IC values against enzymes like phosphatases or proteases .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and downstream signaling (Western blotting for phosphorylated proteins) in relevant cell lines .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Core modifications : Replace the pyrimidine ring with thieno[2,3-d]pyrimidine (see ) or alter the benzamide’s fluorine positions to assess impact on potency .
- Substituent variation : Test analogs with bulkier groups (e.g., trifluoromethyl) on the pyrimidine or benzamide to enhance target selectivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors and guide rational design .
Advanced: How should contradictory data on biological activity (e.g., pesticidal vs. therapeutic effects) be resolved?
Answer:
- Contextual evaluation : Assess experimental conditions (e.g., concentration, model organism). For instance, pesticidal activity ( ) may arise from non-specific enzyme inhibition, while therapeutic effects ( ) involve selective receptor antagonism .
- Target profiling : Use proteome-wide screening (e.g., affinity chromatography with tagged compounds) to identify off-target interactions .
- Dose-response analysis : Compare EC values across assays to determine potency thresholds for distinct biological roles .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the amide bond .
- Stability testing : Monitor degradation via HPLC over 6 months under accelerated conditions (40°C/75% RH). Note sensitivity to light due to the aromatic fluorides .
Advanced: How can computational methods aid in predicting the compound’s metabolic pathways?
Answer:
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., demethylation of the dimethylamino group or glucuronidation of the benzamide) .
- Docking simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
